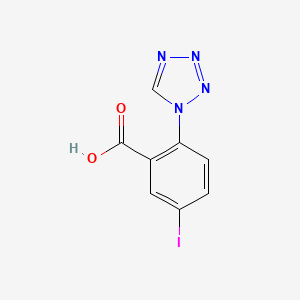

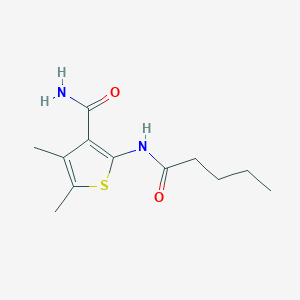

![molecular formula C11H17ClN6O B2521484 Clorhidrato de 4-amino-1-etil-N-[(1-metil-1H-pirazol-4-il)metil]-1H-pirazol-5-carboxamida CAS No. 1431963-65-3](/img/structure/B2521484.png)

Clorhidrato de 4-amino-1-etil-N-[(1-metil-1H-pirazol-4-il)metil]-1H-pirazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazole-5-carboxamide hydrochloride" is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents. In the first paper, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and then acetylated to yield a series of N-acetylated derivatives . This process involved the use of acetic anhydride and solvents such as chloroform, dioxane, and DMF, with or without the presence of a catalytic base like DMAP. The reaction conditions, such as temperature and solvent choice, significantly influenced the formation of monoacetylated and diacetylated products. The study provides insights into the synthesis and possible modifications of pyrazole derivatives, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The first paper details the structural and spectroscopic characteristics of the synthesized compounds using techniques like HPLC, X-ray crystallography, FT-IR, NMR, and MS . These methods allow for the precise determination of the molecular structure, including the position of acetylation on the nitrogen atoms in the ring, which is essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds with different properties and potential applications. The second paper describes the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into several different derivatives, including pyrazole variants, by treatment with nucleophilic reagents . This demonstrates the versatility of pyrazole compounds in chemical synthesis and the possibility of generating a wide range of products by altering the reaction conditions and reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The first paper provides a comprehensive analysis of the properties of the synthesized N-acetylated derivatives, which can shed light on the behavior of similar compounds, including solubility, stability, and reactivity . Understanding these properties is essential for the development of pyrazole-based drugs, as they affect the compound's pharmacokinetics and pharmacodynamics.

Aplicaciones Científicas De Investigación

Agentes Antibacterianos

El andamiaje de pirazol de MFCD25371125 se presta a la actividad antibacteriana. Los investigadores han explorado su potencial como agente antibacteriano, particularmente contra bacterias Gram-positivas y Gram-negativas. La estructura del compuesto puede permitir interacciones específicas con enzimas bacterianas o componentes de la pared celular, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos .

Potencial Anticancerígeno

El andamiaje de pirazol se ha asociado con propiedades anticancerígenas. Los investigadores han sintetizado compuestos relacionados y evaluado su actividad anticancerígena in vitro e in vivo. MFCD25371125 podría explorarse más a fondo como un posible compuesto líder para desarrollar nuevas terapias contra el cáncer .

Propiedades Antioxidantes

Dada la presencia de átomos de nitrógeno y dobles enlaces en el anillo de pirazol, MFCD25371125 podría exhibir efectos antioxidantes. Los antioxidantes juegan un papel crucial en la protección de las células contra el daño oxidativo, y explorar este aspecto podría revelar su potencial terapéutico .

Mecanismo De Acción

Target of action

The compound contains a pyrazole ring, which is a common structural motif in many biologically active molecules. Pyrazoles are known to interact with a variety of targets, including enzymes, receptors, and ion channels . The specific target would depend on the other functional groups present in the molecule.

Direcciones Futuras

Pyrazole derivatives have been the focus of many research studies due to their wide range of biological activities and their potential as therapeutic agents . Future research may focus on the synthesis of new pyrazole derivatives, the exploration of their biological activities, and the development of new drugs based on these compounds .

Propiedades

IUPAC Name |

4-amino-2-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O.ClH/c1-3-17-10(9(12)6-15-17)11(18)13-4-8-5-14-16(2)7-8;/h5-7H,3-4,12H2,1-2H3,(H,13,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIUVBGQEPPNIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C(=O)NCC2=CN(N=C2)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521401.png)

![N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2521407.png)

![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2521411.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2521413.png)

![methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2521415.png)

![N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2521417.png)

![Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2521421.png)

![N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2521423.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2521424.png)